molecular formula C23H19ClN4O2S B11064358 2-[1-(4-chlorophenyl)-5-oxo-3-(pyridin-2-ylmethyl)-2-thioxoimidazolidin-4-yl]-N-phenylacetamide

2-[1-(4-chlorophenyl)-5-oxo-3-(pyridin-2-ylmethyl)-2-thioxoimidazolidin-4-yl]-N-phenylacetamide

Cat. No.: B11064358
M. Wt: 450.9 g/mol
InChI Key: LLLBEQYDMCKVLB-UHFFFAOYSA-N
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Description

2-[1-(4-CHLOROPHENYL)-5-OXO-3-(2-PYRIDYLMETHYL)-2-THIOXO-4-IMIDAZOLIDINYL]-N~1~-PHENYLACETAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a chlorophenyl group, a pyridylmethyl group, and an imidazolidinyl ring. It is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-CHLOROPHENYL)-5-OXO-3-(2-PYRIDYLMETHYL)-2-THIOXO-4-IMIDAZOLIDINYL]-N~1~-PHENYLACETAMIDE typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up the synthesis. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming increasingly important in the industrial production of complex organic compounds .

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-CHLOROPHENYL)-5-OXO-3-(2-PYRIDYLMETHYL)-2-THIOXO-4-IMIDAZOLIDINYL]-N~1~-PHENYLACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure high efficiency and selectivity .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of the original compound .

Mechanism of Action

The mechanism of action of 2-[1-(4-CHLOROPHENYL)-5-OXO-3-(2-PYRIDYLMETHYL)-2-THIOXO-4-IMIDAZOLIDINYL]-N~1~-PHENYLACETAMIDE involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Properties

Molecular Formula

C23H19ClN4O2S

Molecular Weight

450.9 g/mol

IUPAC Name

2-[1-(4-chlorophenyl)-5-oxo-3-(pyridin-2-ylmethyl)-2-sulfanylideneimidazolidin-4-yl]-N-phenylacetamide

InChI

InChI=1S/C23H19ClN4O2S/c24-16-9-11-19(12-10-16)28-22(30)20(14-21(29)26-17-6-2-1-3-7-17)27(23(28)31)15-18-8-4-5-13-25-18/h1-13,20H,14-15H2,(H,26,29)

InChI Key

LLLBEQYDMCKVLB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CC3=CC=CC=N3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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